2-Hydrazinylethan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinylethan-1-olhydrochloride is a chemical compound with the molecular formula C2H8N2O·HCl. It is a derivative of 2-Hydrazinoethanol, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and agriculture. The compound is characterized by the presence of both hydrazine and ethanol functional groups, making it a versatile reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydrazinylethan-1-olhydrochloride can be synthesized through the reaction of 2-Hydrazinoethanol with hydrochloric acid. The process involves the addition of concentrated hydrochloric acid to 2-Hydrazinoethanol under controlled temperature conditions. The reaction is typically carried out at room temperature, and the product is obtained by crystallization from the reaction mixture .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 2-Hydrazinoethanol is reacted with hydrochloric acid. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through recrystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylethan-1-olhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine and its derivatives.
Substitution: Formation of substituted hydrazine compounds.
Scientific Research Applications
2-Hydrazinylethan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.
Industry: Utilized as a stabilizer in fuel oils and as a corrosion inhibitor in oil wells.
Mechanism of Action
The mechanism of action of 2-Hydrazinylethan-1-olhydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic centers in biological molecules, leading to the inhibition of enzyme activity. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethylhydrazine
- Ethanolhydrazine
- Hydrazineethanol
Uniqueness
2-Hydrazinylethan-1-olhydrochloride is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility in water, making it more versatile in aqueous reactions compared to its analogs .
Properties
Molecular Formula |
C2H9ClN2O |
---|---|
Molecular Weight |
112.56 g/mol |
IUPAC Name |
2-hydrazinylethanol;hydrochloride |
InChI |
InChI=1S/C2H8N2O.ClH/c3-4-1-2-5;/h4-5H,1-3H2;1H |
InChI Key |
FJWNXNRAGSFYAT-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.